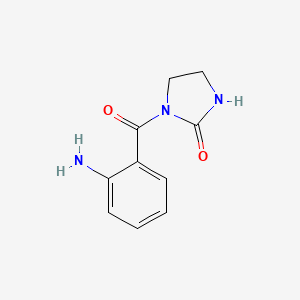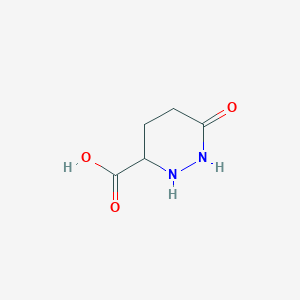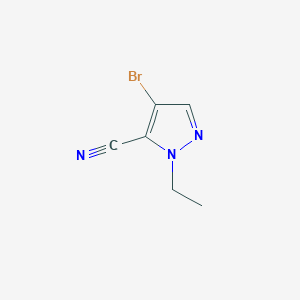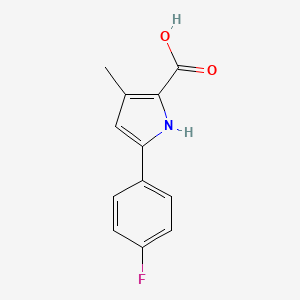
Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an acrylate ester. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of 5-nitrofuran-2-carbaldehyde using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to esterification with ethanol to form the desired acrylate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate involves its interaction with biological targets. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The furan ring can also interact with cellular proteins and enzymes, modulating their activity and affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate
- (E)-3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate is unique due to the specific positioning of the nitrophenyl group on the furan ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H13NO5 |
|---|---|
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
ethyl (E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H13NO5/c1-2-20-15(17)9-7-13-6-8-14(21-13)11-4-3-5-12(10-11)16(18)19/h3-10H,2H2,1H3/b9-7+ |
InChI-Schlüssel |
GBUPYIVWDKVSPP-VQHVLOKHSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11772625.png)
![6-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B11772629.png)



![[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine](/img/structure/B11772644.png)
![6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B11772651.png)

![2-Oxabicyclo[4.2.0]octan-7-amine](/img/structure/B11772658.png)

![3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772673.png)

![tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B11772678.png)

